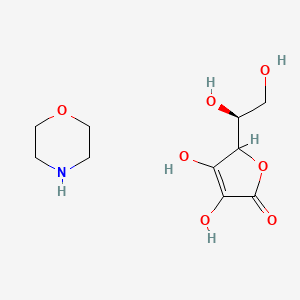
Cystic Fibrosis Transmembrane Conductance Regulator
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that acts as a chloride channel and helps maintain the balance of salt and water on many surfaces in the body . It is located on the surface of cells and transports chloride and other molecules, such as bicarbonate . The gene that encodes the CFTR protein is located on chromosome 7 . Mutations in this gene lead to cystic fibrosis (CF), a genetic disease that is difficult to treat .
Synthesis Analysis
The CFTR protein is composed of 1,480 amino acids—the building blocks of all proteins—and is located on the surface of many cells in the body . The CFTR protein contains a single chain of amino acids that are grouped in five functional regions called domains. Two transmembrane domains (TMD1 and TMD2), two cytoplasmic nucleotide-binding domains (NBD1 and NBD2) and a regulatory ® domain make up the CFTR protein . Each domain has a special function when it comes to transporting chloride through the cell surface . Therefore, mutations in different domains cause a range of CF symptoms depending on the extent that chloride transport is affected .Molecular Structure Analysis
The CFTR protein is composed of two structurally homologous halves, with each half consisting of a membrane-spanning domain (MSD) and a nucleotide-binding domain (NBD); the two halves are linked by a unique regulatory or R domain . The boundaries of the two nucleotide-binding domains (NBDs) and the COOH-terminal tail (C-tail) have been refined, wherein NBD1 was defined as going from P439 to G646, NBD2 as going from A1225 to E1417, and the C-tail as going from E1418 to L1480 .Chemical Reactions Analysis
The CFTR protein functions mainly as a chloride selective ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell . Mutations in CFTR often affect the three-dimensional structure of the protein and prevent CFTR from reaching the membrane .Physical And Chemical Properties Analysis
The CFTR protein helps to maintain the balance of salt and water on many surfaces in the body, such as the surface of the lung . The CFTR protein is a particular type of protein called an ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell .Mécanisme D'action
The location of the CFTR protein, which is found in several organs, determines where the symptoms of CF occur . The organs that are typically involved in CF are the skin, pancreas, and lungs . In CF airways, decreased chloride transport is coupled with excess sodium reabsorption out of the airway surface liquid (ASL) .
Safety and Hazards
Propriétés
Numéro CAS |
126880-72-6 |
|---|---|
Nom du produit |
Cystic Fibrosis Transmembrane Conductance Regulator |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
0 |
Synonymes |
Cystic Fibrosis Transmembrane Conductance Regulator |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B1176794.png)
